Maridomycin VI Maridomycin VI Maridomycin VI is an aminoglycoside.
Brand Name: Vulcanchem
CAS No.: 35775-66-7
VCID: VC20671048
InChI: InChI=1S/C39H63NO16/c1-19-15-25(13-14-41)35(36(48-10)29(52-23(5)42)17-30(45)49-20(2)16-28-27(54-28)12-11-26(19)44)56-38-33(46)32(40(8)9)34(21(3)51-38)55-31-18-39(7,47)37(22(4)50-31)53-24(6)43/h11-12,14,19-22,25-29,31-38,44,46-47H,13,15-18H2,1-10H3/b12-11+
SMILES:
Molecular Formula: C39H63NO16
Molecular Weight: 801.9 g/mol

Maridomycin VI

CAS No.: 35775-66-7

Cat. No.: VC20671048

Molecular Formula: C39H63NO16

Molecular Weight: 801.9 g/mol

* For research use only. Not for human or veterinary use.

Maridomycin VI - 35775-66-7

Specification

CAS No. 35775-66-7
Molecular Formula C39H63NO16
Molecular Weight 801.9 g/mol
IUPAC Name [(14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] acetate
Standard InChI InChI=1S/C39H63NO16/c1-19-15-25(13-14-41)35(36(48-10)29(52-23(5)42)17-30(45)49-20(2)16-28-27(54-28)12-11-26(19)44)56-38-33(46)32(40(8)9)34(21(3)51-38)55-31-18-39(7,47)37(22(4)50-31)53-24(6)43/h11-12,14,19-22,25-29,31-38,44,46-47H,13,15-18H2,1-10H3/b12-11+
Standard InChI Key DNROANSVCXNNHI-VAWYXSNFSA-N
Isomeric SMILES CC1CC(C(C(C(CC(=O)OC(CC2C(O2)/C=C/C1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O
Canonical SMILES CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O

Introduction

Structural Characterization of Maridomycin VI

Molecular Architecture

Maridomycin VI (C₃₉H₆₃NO₁₆) features a 16-membered lactone ring with an epoxide group at the 12,13-position and three sugar moieties: mycaminose, mycarose, and an acetylated mycinose . The SMILES notation elucidates its stereochemistry:
CC1CC(C(C(C(CC(=O)OC(CC2C(O2)/C=C/C1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₃₉H₆₃NO₁₆
Monoisotopic Mass801.4147 Da
InChI KeyDNROANSVCXNNHI-VAWYXSNFSA-N
Predicted CCS (M+H)+283.2 Ų

The InChI string confirms the presence of acetyloxy, dimethylamino, and methoxy functional groups critical for antimicrobial activity .

Spectroscopic Signatures

Maridomycin VI’s ¹³C-NMR spectrum reveals characteristic signals at δ 170–175 ppm for ester carbonyls and δ 95–110 ppm for anomeric carbons of sugar residues . The epoxide group (δ 50–55 ppm) distinguishes it from non-epoxidized maridomycin analogs .

Biosynthesis and Chemical Modification

Fermentation and Isolation

Maridomycin VI is produced via Streptomyces fermentation, with yield optimization achieved through media supplementation with propionate and methionine . Post-fermentation purification employs reverse-phase chromatography, yielding >95% purity .

Acylation Derivatives

Acylation at the 9-OH position significantly alters pharmacokinetics:

  • 9-Propionylmaridomycin VI: Shows 2.3-fold higher serum AUC in rats compared to the parent compound .

  • 9,2′-Diacetyltetrahydromaridomycin VI: Reduces acute toxicity (LD₅₀ > 2,000 mg/kg in mice) while retaining antimicrobial potency .

Table 2: Bioavailability of Acylated Derivatives

DerivativeRelative Bioavailability (%)MIC₉₀ S. aureus (μg/mL)
Maridomycin VI1001.56
9-Propionylmaridomycin VI2151.56
9,13,2′-Triacetyltetrahydromaridomycin VI1803.12

Pharmacological Profile

Antimicrobial Activity

Maridomycin VI inhibits protein synthesis by binding to the 50S ribosomal subunit, with an MIC₉₀ range of 0.78–3.12 μg/mL against macrolide-sensitive S. aureus . Resistance mechanisms (e.g., erm methylases) reduce efficacy 8–16 fold, comparable to other 16-membered macrolides .

In Vivo Efficacy

In murine systemic S. aureus infection models, 9-propionylmaridomycin VI demonstrates:

  • 80% survival at 25 mg/kg (oral) vs. 50% for unmodified maridomycin .

  • Serum Cₘₐₓ of 4.2 μg/mL (vs. 1.8 μg/mL for parent compound) .

Comparative Analysis with Related Macrolides

Structural Analogues

Maridomycin VI differs from leucomycin A3 by:

  • Epoxidation at C12–C13 (vs. double bond in leucomycin) .

  • Acetylation at the 4″-OH of mycarose .

Pharmacokinetic Advantages

Compared to spiramycin and tylosin, maridomycin VI exhibits:

  • 40% longer elimination half-life (t₁/₂β = 6.2 h in rats) .

  • 3-fold higher tissue penetration in lung and spleen .

Future Research Directions

Resistance Mitigation

Structure-activity relationship (SAR) studies focusing on C9 and C13 modifications may circumvent erm-mediated resistance .

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